molecular formula C10H12N2O2 B14376760 1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 88549-98-8

1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B14376760
CAS No.: 88549-98-8
M. Wt: 192.21 g/mol
InChI Key: YSNFIWKRZYLBKW-UHFFFAOYSA-N
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Description

1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that belongs to the class of pyrano-pyrazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The unique structure of this compound, which includes a pyrano ring fused to a pyrazole ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one typically involves the reaction of 2-piperidylacetohydrazides with ethyl acetoacetate or acetylenic acid esters. The reaction is carried out under reflux in ethanol, leading to the formation of the desired pyrano-pyrazole compound along with the expulsion of ethyl 2-piperidylacetate . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Chemical Reactions Analysis

1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, indicating potential as a bioactive molecule.

    Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one can be compared with other similar compounds, such as:

    3,4-Dimethylpyrano[2,3-c]pyrazol-6(1H)-one: Lacks the ethyl group, leading to different chemical properties and reactivity.

    1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-5-yl acetate:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

88549-98-8

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C10H12N2O2/c1-4-12-10-9(7(3)11-12)6(2)5-8(13)14-10/h5H,4H2,1-3H3

InChI Key

YSNFIWKRZYLBKW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC(=O)O2)C)C(=N1)C

Origin of Product

United States

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